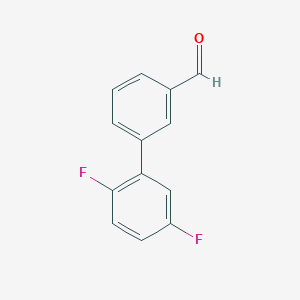

4-フルオロ-3-(1H-1,2,4-トリアゾール-3-イル)アニリン

説明

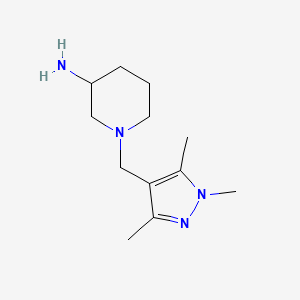

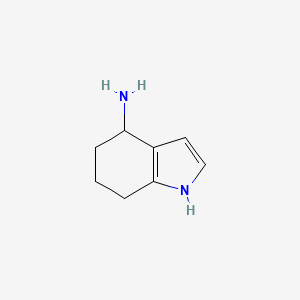

“4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors .

Synthesis Analysis

The synthesis of triazole compounds, including “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline”, has attracted much attention due to their broad biological activities . A series of 1,2,4-triazole derivatives have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be analyzed using various methods. For instance, each target molecule can be modeled in silico, and energy minimization can be performed using the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field .Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be complex. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” can be determined through various methods. For instance, its melting point is 102 °C and boiling point is 395℃ .科学的研究の応用

抗がん活性

4-フルオロ-3-(1H-1,2,4-トリアゾール-3-イル)アニリンに存在するトリアゾール環は、その抗がん特性で知られています。研究者らは、さまざまな1,2,4-トリアゾール誘導体を合成し、さまざまな癌細胞株に対して評価してきました。 たとえば、特定の誘導体は、HeLa細胞株に対して有望な細胞毒性を示しており、癌治療における可能性を示唆しています .

抗菌特性

トリアゾール部分を有する化合物は、広範囲の抗菌活性を示すことが報告されています。これには、抗菌、抗真菌、および抗ウイルス効果が含まれます。 たとえば、フルコナゾールやイトラコナゾールなどのトリアゾール誘導体は、臨床応用でよく知られている抗真菌薬です .

抗結核剤

トリアゾール環の構造的な独自性は、抗結核薬の開発における貴重な構成要素となっています。 研究により、トリアゾール含有化合物は、依然として世界的な健康上の課題である結核に対して有効であることが示されています .

抗HIV薬

トリアゾールコア構造は、抗HIV薬の合成に使用されてきました。これらの化合物は、HIV酵素と相互作用して、ウイルスの複製プロセスを阻害することができます。 このような薬の例としては、C型肝炎とHIVの治療に使用されるリバビリンがあります .

抗マラリア活性

トリアゾール誘導体は、その抗マラリア特性についても研究されています。 これらの化合物は、マラリア原虫のライフサイクルを妨げる能力があるため、新しい抗マラリア薬の開発候補となっています .

農薬用途

医薬品以外にも、トリアゾール化合物は農薬分野で応用されています。 これらは、成長調整剤、殺菌剤、または除草剤として作用し、作物の保護に貢献し、農業生産性を向上させることができます .

材料化学

材料科学の分野では、トリアゾール誘導体は材料の特性を向上させるために使用されています。 たとえば、ポリマーへの組み込みにより、熱安定性と機械的強度が向上した材料の開発につながる可能性があります .

鎮痛および抗炎症用途

最後に、トリアゾール誘導体の鎮痛および抗炎症効果により、痛みを和らげ、炎症を軽減する薬物に適しています。 これは、痛みや炎症反応を仲介する生物学的経路との相互作用によるものです .

作用機序

将来の方向性

The future directions for “4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline” could involve further exploration of its biological activities and potential applications in various fields such as medicinal chemistry. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

生化学分析

Biochemical Properties

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, have been reported to inhibit enzymes such as kinases and lysine-specific demethylase 1 . These interactions are crucial for the compound’s biological activities, including its potential as an anticancer and antiviral agent.

Cellular Effects

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can result in the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing viral replication. At high doses, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may cause toxic or adverse effects, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential toxicity.

Metabolic Pathways

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical properties.

Transport and Distribution

The transport and distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can affect its accumulation and activity in target cells and tissues.

Subcellular Localization

The subcellular localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKFTXMJOONOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=NC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)